molecular formula C17H17FN2O3S B4491385 1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B4491385
M. Wt: 348.4 g/mol
InChI Key: ZWCRPKLWVNEYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for the construction of indole rings This method typically involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride .

In oxidation reactions, the compound can be converted to its corresponding sulfone derivative. Reduction reactions can lead to the formation of the corresponding amine derivative. Substitution reactions, particularly electrophilic substitution, can occur at the indole ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities .

In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases. Its unique chemical structure allows it to interact with multiple biological targets, making it a versatile compound for drug discovery and development. In the industry, it can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects .

For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. It may also interact with DNA or RNA, leading to antiviral or anticancer activities. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include indole-3-acetic acid, which is a plant hormone, and various indole-based drugs used in medicine .

Compared to these compounds, this compound has a unique combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-[(3-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-14-10-16(5-6-17(14)20)24(22,23)19-11-13-3-2-4-15(18)9-13/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCRPKLWVNEYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 2
1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 4
1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 5
1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 6
1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

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